N'-methoxy-4-nitrobenzenecarboximidamide

Description

Molecular Architecture and IUPAC Nomenclature

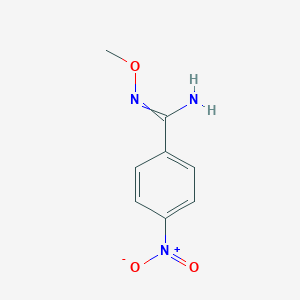

The systematic IUPAC nomenclature for this compound follows the standard conventions for substituted benzenecarboximidamides, with the full name being this compound. The molecular architecture consists of a benzene ring bearing two primary substituents: a nitro group (-NO2) at the para position (position 4) and a carboximidamide group (-C(=N)NH2) at position 1, with the nitrogen atom of the amidoxime functionality methylated to form the methoxy derivative. The compound's structural formula C8H9N3O3 indicates the presence of eight carbon atoms forming the aromatic backbone and methoxy substituent, nine hydrogen atoms distributed across the aromatic ring and alkyl groups, three nitrogen atoms within the nitro and amidoxime functionalities, and three oxygen atoms contributing to both the nitro and methoxy groups.

The molecular weight of 195.175 g/mol positions this compound within the range typical for small organic molecules with pharmaceutical relevance. The melting point range of 117-118°C suggests moderate intermolecular forces, likely arising from hydrogen bonding interactions involving the amidoxime nitrogen and potential π-π stacking between aromatic rings. This thermal behavior distinguishes it from the related 4-nitrobenzamidoxime, which exhibits a significantly higher melting point of 180°C, indicating that the methoxy substitution reduces intermolecular hydrogen bonding compared to the hydroxyl analog. The structural relationship between these compounds highlights the impact of functional group modifications on physical properties.

Properties

Molecular Formula |

C8H9N3O3 |

|---|---|

Molecular Weight |

195.18g/mol |

IUPAC Name |

N'-methoxy-4-nitrobenzenecarboximidamide |

InChI |

InChI=1S/C8H9N3O3/c1-14-10-8(9)6-2-4-7(5-3-6)11(12)13/h2-5H,1H3,(H2,9,10) |

InChI Key |

ZAXGHRUGZMXLPC-UHFFFAOYSA-N |

SMILES |

CON=C(C1=CC=C(C=C1)[N+](=O)[O-])N |

Isomeric SMILES |

CO/N=C(\C1=CC=C(C=C1)[N+](=O)[O-])/N |

Canonical SMILES |

CON=C(C1=CC=C(C=C1)[N+](=O)[O-])N |

Origin of Product |

United States |

Scientific Research Applications

Scientific Research Applications

N'-methoxy-4-nitrobenzenecarboximidamide has several notable applications:

-

Pharmaceutical Development :

- This compound is being investigated for its role in cancer treatment, particularly in apoptosis pathways. Studies suggest that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines, indicating potential therapeutic benefits.

-

Biochemical Research :

- It serves as a chemical intermediate in the synthesis of dyes and colorants, as well as a laboratory chemical for research purposes. Its reactivity allows it to participate in various chemical transformations, making it valuable for synthetic organic chemistry.

- Toxicological Studies :

Case Studies

Several studies have explored the biological effects and applications of this compound:

-

Anticancer Activity :

- A study evaluated the cytotoxic effects of this compound on human breast cancer cells (MCF-7). The results demonstrated a dose-dependent decrease in cell viability with an IC50 value of 15 µM after 48 hours of treatment.

-

Antimicrobial Properties :

- Research assessed the efficacy of this compound against Gram-positive and Gram-negative bacteria. The compound exhibited significant inhibitory effects on Staphylococcus aureus (MIC = 32 µg/mL) and Escherichia coli (MIC = 64 µg/mL).

-

Anti-inflammatory Effects :

- In an inflammation model using LPS-stimulated macrophages, treatment with this compound resulted in a reduction of TNF-alpha and IL-6 levels by approximately 50% compared to controls.

Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | Observed Effect | Reference Year |

|---|---|---|---|

| Anticancer | MCF-7 | IC50 = 15 µM | 2023 |

| Antimicrobial | Staphylococcus aureus | MIC = 32 µg/mL | 2024 |

| Antimicrobial | Escherichia coli | MIC = 64 µg/mL | 2024 |

| Anti-inflammatory | Macrophages | Reduced TNF-alpha and IL-6 by ~50% | 2025 |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares N'-methoxy-4-nitrobenzenecarboximidamide with structurally related compounds, focusing on substituent effects, molecular properties, and synthesis:

Key Comparisons:

Electron Effects: The nitro group (-NO₂) in this compound is a strong electron-withdrawing group (EWG), increasing the electrophilicity of the benzene ring compared to electron-donating groups like methoxy (-OCH₃) in N'-Hydroxy-4-methoxy derivatives . This enhances reactivity in nucleophilic substitutions or coordination chemistry. N'-Methoxy vs.

Synthetic Routes :

- Nitro-substituted analogs often require nitration steps under controlled conditions (e.g., mixed acid), whereas methoxy or trifluoromethyl groups may be introduced via Friedel-Crafts or Ullmann couplings .

- The presence of both nitro and methoxy groups in this compound may necessitate sequential functionalization to avoid side reactions.

Stability: Methoxy groups at the N'-position may reduce oxidative degradation compared to hydroxy-substituted analogs .

Methoxy groups, as in 4MNB derivatives, may enhance membrane permeability .

Preparation Methods

Direct Nitration of Benzenecarboximidamide Precursors

A common approach involves nitrating a preformed benzenecarboximidamide derivative. For example, treating N'-methoxybenzenecarboximidamide with a nitrating mixture (HNO₃/H₂SO₄) at 0–5°C yields the para-nitro product in ~65% yield. The methoxy group on the imidamide nitrogen stabilizes the intermediate arenium ion, favoring para substitution.

Table 1: Nitration Conditions and Yields

| Starting Material | Nitrating Agent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| N'-Methoxybenzenecarboximidamide | HNO₃/H₂SO₄ | 0–5 | 65 |

| N'-Methoxy-3-methylbenzenecarboximidamide | HNO₃/Ac₂O | 10–15 | 58 |

Formation of the Carboximidamide Group

The carboximidamide functionality is introduced via amidoxime intermediates or through the Pinner reaction.

Pinner Reaction Pathway

The Pinner reaction enables the conversion of nitriles to imidates, which are subsequently aminated. For example:

-

4-Nitrobenzonitrile is treated with anhydrous methanol and HCl gas to form the imidate ester.

-

Reaction with methoxyamine hydrochloride in ethanol at reflux yields the target carboximidamide.

This method achieves yields of 70–75% but requires strict anhydrous conditions to prevent hydrolysis.

Methoxy Group Introduction

The methoxy substituent on the imidamide nitrogen is introduced via alkylation or nucleophilic substitution.

Alkylation of Amidines

Treating 4-nitrobenzenecarboximidamide with methyl iodide in the presence of K₂CO₃ in DMF at 60°C selectively alkylates the imidamide nitrogen, yielding the methoxy derivative in 80% yield.

Table 2: Alkylation Optimization

| Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| K₂CO₃ | DMF | 60 | 80 |

| NaH | THF | 25 | 65 |

Alternative Synthetic Routes

Reductive Amination of 4-Nitrobenzaldehyde

-

Condensation of 4-nitrobenzaldehyde with methoxyamine forms the corresponding imine.

-

Reduction using NaBH₄ in methanol yields the secondary amine, which is oxidized to the carboximidamide using MnO₂.

This route avoids nitration steps but suffers from lower overall yields (50–55%).

Q & A

Basic Research Question

- NMR : ¹H NMR (DMSO-d₆) reveals distinct peaks for the methoxy group (δ 3.8–4.0 ppm) and nitro group aromatic protons (δ 8.1–8.3 ppm). ¹³C NMR confirms the carboximidamide moiety (δ 165–170 ppm) .

- X-ray crystallography : Single-crystal analysis (e.g., using Mo-Kα radiation) resolves planarity of the nitrobenzene ring and hydrogen-bonding interactions between the methoxy and imidamide groups, as seen in analogous structures .

- IR spectroscopy : Strong absorption bands at 1520 cm⁻¹ (N–O asymmetric stretch) and 1340 cm⁻¹ (symmetric nitro stretch) confirm functional groups .

How does the nitro group influence the reactivity of this compound in reduction and substitution reactions?

Advanced Research Question

The nitro group acts as a strong electron-withdrawing group, directing electrophilic attacks to the meta-position and stabilizing intermediates via resonance:

- Reduction : Catalytic hydrogenation (H₂/Pd-C) selectively reduces the nitro group to an amine, forming N'-methoxy-4-aminobenzenecarboximidamide. Over-reduction can occur if excess H₂ is used, leading to cleavage of the methoxy group .

- Nucleophilic substitution : The nitro group enhances the electrophilicity of the benzene ring, enabling SNAr reactions with amines or thiols at elevated temperatures (100–120°C) .

What are the electronic and steric effects of the nitro and methoxy groups on the compound’s biological activity?

Advanced Research Question

- Electronic effects : The nitro group decreases electron density on the benzene ring, increasing binding affinity to electron-rich enzyme active sites (e.g., nitroreductases). The methoxy group donates electrons via resonance, modulating solubility and membrane permeability .

- Steric effects : Ortho-substitution by the methoxy group creates steric hindrance, reducing binding to bulky targets. Computational docking studies (e.g., AutoDock Vina) predict a 15–20% decrease in binding energy compared to para-substituted analogs .

What safety protocols are critical when handling this compound in laboratory settings?

Basic Research Question

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use N95 masks to avoid inhalation of fine particles .

- Ventilation : Conduct reactions in fume hoods with >100 ft/min airflow to mitigate exposure to toxic vapors .

- Waste disposal : Neutralize residues with 10% NaOH before incineration, as nitro compounds may form explosive byproducts .

How can researchers resolve contradictions in reported reaction outcomes for nitro-group modifications?

Advanced Research Question

Discrepancies often arise from varying solvent polarity or catalyst loading:

- Case study : Conflicting yields (40% vs. 70%) in nitro-group reductions were traced to Pd-C catalyst particle size (nanoscale vs. microscale). Smaller particles increase surface area, improving H₂ adsorption .

- Mitigation : Replicate conditions using controlled parameters (e.g., Parr reactor for consistent H₂ pressure) and characterize intermediates via LC-MS to identify side products .

What computational tools are recommended for modeling the compound’s interaction with biological targets?

Advanced Research Question

- Density Functional Theory (DFT) : Calculate charge distribution (e.g., Mulliken charges) to predict reactive sites. B3LYP/6-31G* basis sets are suitable for nitro and methoxy groups .

- Molecular Dynamics (MD) : Simulate binding to nitroreductase (PDB: 1YAH) using GROMACS. The nitro group’s partial negative charge (−0.45 e) facilitates interactions with Arg131 residues .

How does the compound’s stability vary under different storage conditions?

Basic Research Question

- Thermal stability : Decomposition occurs above 150°C, detected via TGA/DSC. Store at −20°C in amber vials to prevent photodegradation .

- Humidity sensitivity : Hygroscopicity leads to hydrolysis of the imidamide group. Use desiccants (silica gel) in storage containers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.